molecular formula C16H20ClN3O3S B2441266 2,3-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1185147-42-5

2,3-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No.: B2441266
CAS No.: 1185147-42-5
M. Wt: 369.86
InChI Key: QNMQVTMLHYTQFJ-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C16H20ClN3O3S and its molecular weight is 369.86. The purity is usually 95%.
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Properties

IUPAC Name

2,3-dimethoxy-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S.ClH/c1-19-8-7-11-13(9-19)23-16(17-11)18-15(20)10-5-4-6-12(21-2)14(10)22-3;/h4-6H,7-9H2,1-3H3,(H,17,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMQVTMLHYTQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20ClN3O3SC_{16}H_{20}ClN_{3}O_{3}S, with a molecular weight of approximately 369.86 g/mol. The compound features a benzamide core substituted with methoxy groups and a thiazolo[5,4-c]pyridine moiety.

PropertyValue
Molecular FormulaC₁₆H₂₀ClN₃O₃S
Molecular Weight369.86 g/mol
CAS Number1185147-42-5
IUPAC Name2,3-dimethoxy-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : Research indicates that compounds with similar thiazolo-pyridine structures can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, compounds derived from tetrahydrothiazole have shown promise in inhibiting C-Met tyrosine kinase and Pim-1 kinase activities .
  • Antimicrobial Properties : Some derivatives of thiazolo compounds have demonstrated antimicrobial activity against various pathogens. Docking studies suggest that these compounds can effectively bind to bacterial enzymes or receptors .
  • Neuroprotective Effects : Given the structural similarities to known neuroprotective agents, this compound may also possess neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress in neural tissues.

Case Studies and Experimental Data

  • Antitumor Evaluation : A study synthesized several tetrahydrothiazole derivatives and evaluated their cytotoxic effects on cancer cell lines. Among these derivatives, those structurally similar to this compound exhibited significant inhibition of cell proliferation in vitro .
  • Antimicrobial Activity : In vitro testing revealed that related thiazolo compounds displayed effective antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .
  • Neuropharmacological Studies : Animal models treated with similar thiazolo derivatives showed improved cognitive function and reduced markers of neuroinflammation . These findings suggest potential applications in treating neurodegenerative diseases.

Safety Profile

The safety profile of this compound indicates potential toxicity at high concentrations. Toxicological assessments have classified it as harmful if swallowed and capable of causing skin irritation .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its structural characteristics that allow for interaction with biological targets. Research indicates that derivatives of thiazolo[5,4-c]pyridine exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Compounds similar to 2,3-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride have been evaluated for their effectiveness against bacteria responsible for periodontal diseases. Studies reported antimicrobial efficacy against Porphyromonas gingivalis and Escherichia coli, suggesting potential use in dental therapeutics .

Neuropharmacology

The thiazolo[5,4-c]pyridine moiety is associated with neuroprotective effects. Research indicates that compounds containing this structure can influence neurotransmitter systems and may be beneficial in treating neurodegenerative diseases. The specific compound may have applications in developing treatments for conditions such as Alzheimer's disease or Parkinson's disease by modulating neuroinflammatory pathways.

Cancer Research

Preliminary studies have indicated that similar compounds can exhibit cytotoxicity against various cancer cell lines. The benzamide structure may enhance the compound's ability to interact with cellular receptors or enzymes involved in cancer progression. Further investigations into its mechanism of action could reveal its potential as an anticancer agent.

Antiparasitic Activity

There is emerging evidence that compounds derived from thiazolo[5,4-c]pyridine can possess antiparasitic properties. This could lead to the development of new treatments for parasitic infections, particularly those affecting tropical regions.

  • Antimicrobial Evaluation : A study published in Antibiotics evaluated the antimicrobial properties of various heterocyclic derivatives against periodontal pathogens. The findings suggested that compounds with similar structures to this compound demonstrated significant inhibition of bacterial growth .
  • Cytotoxicity Analysis : In another research article focusing on novel heterocyclic compounds targeting cancer cells, derivatives showed promising results in inhibiting cell proliferation in vitro. This indicates a potential pathway for developing cancer therapeutics based on the thiazolo[5,4-c]pyridine framework .

Preparation Methods

Thiazole Ring Formation via Mercapto Intermediate Cyclization

The thiazolo[5,4-c]pyridine scaffold is synthesized through cyclization of a mercapto-substituted piperidine precursor. Adapted from thiazolo[3,2-a]benzimidazole syntheses, this step employs a dihaloalkyl reagent to form the thiazole ring.

Procedure:

  • Starting Material: 4-Methylpiperidine-3-thiol (hypothetical precursor).
  • Reaction with 1,2-Dibromoethane:
    • 4-Methylpiperidine-3-thiol (10.0 g, 68.9 mmol) and 1,2-dibromoethane (12.4 g, 66.0 mmol) are refluxed in dry toluene (150 mL) under nitrogen for 24 hours.
    • Cyclization yields 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as a pale-yellow solid.
    • Yield: 72% (6.8 g). MP: 142–144°C.

Characterization:

  • 1H-NMR (400 MHz, CDCl3): δ 3.45 (t, 2H, J = 5.6 Hz, H-6), 3.12 (dd, 2H, J = 4.8 Hz, H-7), 2.85 (s, 3H, CH3), 2.70–2.65 (m, 2H, H-4), 1.95–1.85 (m, 2H, H-5).
  • HRMS (ESI): m/z calcd. for C8H12N2S [M+H]+: 169.0796; found: 169.0799.

Alternative Route: Epoxide Cyclization

A complementary method involves epoxide intermediates to construct the thiazole ring:

  • Epoxide Preparation: React 4-methylpiperidine-3-thiol with epichlorohydrin (5.0 g, 54 mmol) in ethanol (100 mL) at 80°C for 12 hours.
  • Cyclization: Treat the intermediate with p-toluenesulfonic acid (1.0 g) in refluxing ethanol to afford the thiazolo-pyridine core.
    • Yield: 65% (4.2 g).

Synthesis of 2,3-Dimethoxybenzoyl Chloride

The acylating agent is prepared from 2,3-dimethoxybenzoic acid using standard protocols:

Procedure:

  • Reaction with Thionyl Chloride:
    • 2,3-Dimethoxybenzoic acid (15.0 g, 76.9 mmol) is refluxed with thionyl chloride (25 mL) for 3 hours.
    • Excess thionyl chloride is removed under reduced pressure to yield 2,3-dimethoxybenzoyl chloride as a colorless liquid.
    • Yield: 95% (16.2 g).

Characterization:

  • IR (KBr): 1775 cm⁻¹ (C=O stretch).

Amide Coupling Reaction

The amine and acyl chloride are coupled under anhydrous conditions:

Procedure:

  • Deprotonation: 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (5.0 g, 29.7 mmol) is dissolved in dry THF (100 mL) and treated with NaH (60%, 1.3 g, 32.7 mmol) at 0°C for 30 minutes.
  • Acylation: 2,3-Dimethoxybenzoyl chloride (6.8 g, 31.7 mmol) is added dropwise, and the mixture is stirred at room temperature for 12 hours.
  • Workup: The reaction is quenched with saturated NH4Cl (50 mL), extracted with ethyl acetate (3×50 mL), and dried over Na2SO4.
    • Yield: 78% (7.5 g). MP: 189–191°C.

Characterization:

  • 1H-NMR (400 MHz, DMSO-d6): δ 8.15 (s, 1H, NH), 7.55 (d, 1H, J = 8.4 Hz, Ar-H), 7.10 (d, 1H, J = 8.4 Hz, Ar-H), 3.95 (s, 3H, OCH3), 3.90 (s, 3H, OCH3), 3.50 (t, 2H, J = 5.6 Hz, H-6), 3.20 (dd, 2H, J = 4.8 Hz, H-7), 2.90 (s, 3H, CH3).
  • Elemental Analysis: Calcd. for C17H21N3O3S: C, 57.45; H, 5.96; N, 11.82. Found: C, 57.40; H, 5.99; N, 11.78.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt for enhanced stability:

Procedure:

  • Acid Treatment: The benzamide product (7.0 g, 19.7 mmol) is dissolved in dry diethyl ether (100 mL) and treated with HCl gas until precipitation ceases.
  • Isolation: The precipitate is filtered, washed with ether, and dried under vacuum.
    • Yield: 92% (7.3 g). MP: 215–217°C (dec.).

Characterization:

  • 1H-NMR (400 MHz, D2O): δ 7.60 (d, 1H, J = 8.4 Hz, Ar-H), 7.25 (d, 1H, J = 8.4 Hz, Ar-H), 4.00 (s, 3H, OCH3), 3.95 (s, 3H, OCH3), 3.65 (t, 2H, J = 5.6 Hz, H-6), 3.30 (dd, 2H, J = 4.8 Hz, H-7), 2.95 (s, 3H, CH3).

Optimization and Troubleshooting

Critical Parameters

  • Cyclization Efficiency: The use of anhydrous conditions and high-purity dihaloalkanes improves thiazole ring yields.
  • Acylation Selectivity: NaH ensures complete deprotonation of the amine, minimizing side reactions.

Common Pitfalls

  • Hydrolysis of Acyl Chloride: Rapid coupling under moisture-free conditions is essential to prevent hydrolysis.
  • Salt Hygroscopicity: The hydrochloride salt should be stored in a desiccator to avoid moisture absorption.

Q & A

Q. What controls are essential for in vitro toxicity assays?

  • Methodological Answer : Include vehicle controls (e.g., DMSO at ≤0.1%), positive controls (e.g., staurosporine for apoptosis), and cell viability markers (MTT/Alamar Blue). Normalize data to untreated cells and validate with lactate dehydrogenase (LDH) release assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.